molecular formula C9H15NO B022691 5-Ethyl-2-isopropyl-4-methyloxazole CAS No. 102586-54-9

5-Ethyl-2-isopropyl-4-methyloxazole

Cat. No.: B022691
CAS No.: 102586-54-9
M. Wt: 153.22 g/mol
InChI Key: IEYWMNYHQSDLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-methyl-2-(1-methylethyl)oxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 5-Ethyl-4-methyl-2-(1-methylethyl)oxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-ethyl-4-methyl-2-(1-methylethyl)oxazole is primarily located in the membrane (predicted from logP). Outside of the human body, 5-ethyl-4-methyl-2-(1-methylethyl)oxazole can be found in potato. This makes 5-ethyl-4-methyl-2-(1-methylethyl)oxazole a potential biomarker for the consumption of this food product.

Properties

CAS No.

102586-54-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-ethyl-4-methyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3

InChI Key

IEYWMNYHQSDLRX-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(O1)C(C)C)C

Canonical SMILES

CCC1=C(N=C(O1)C(C)C)C

Synonyms

Oxazole, 5-ethyl-4-methyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 2
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 3
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 4
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 5
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 6
5-Ethyl-2-isopropyl-4-methyloxazole

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